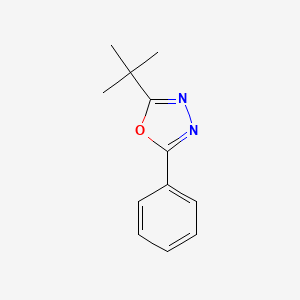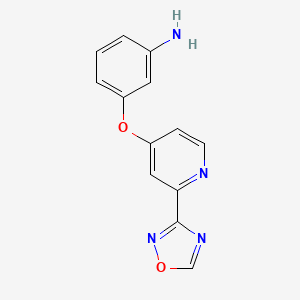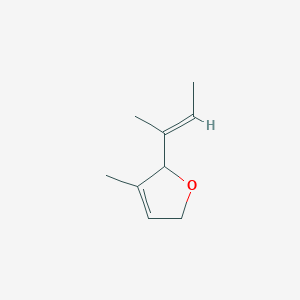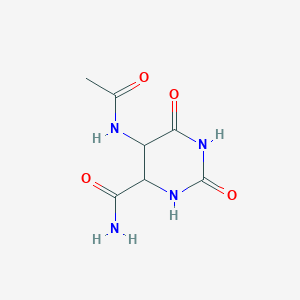
5-Acetamido-2,6-dioxohexahydropyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Acetamido-2,6-dioxohexahydropyrimidine-4-carboxamide: is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is known for its potential pharmacological properties and is of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetamido-2,6-dioxohexahydropyrimidine-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of acylated urea derivatives with suitable aldehydes or ketones in the presence of a base. The reaction conditions often include heating under reflux with solvents such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in a form suitable for further applications.
化学反応の分析
Types of Reactions: 5-Acetamido-2,6-dioxohexahydropyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: Substitution reactions can introduce different substituents at specific positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can introduce various functional groups, leading to a range of derivatives with different properties.
科学的研究の応用
Chemistry: In chemistry, 5-Acetamido-2,6-dioxohexahydropyrimidine-4-carboxamide is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. It is used in assays to investigate its effects on different biological systems.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its role in drug development, particularly for its potential to act as an anti-inflammatory or antimicrobial agent.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other chemical products. Its unique properties make it valuable for various industrial applications, including the synthesis of specialty chemicals.
作用機序
The mechanism of action of 5-Acetamido-2,6-dioxohexahydropyrimidine-4-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may exert its effects by inhibiting certain enzymes or pathways involved in inflammation or microbial growth. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of inflammatory mediators such as prostaglandins.
類似化合物との比較
5-Acetamido-2-hydroxy benzoic acid: Known for its analgesic and anti-inflammatory properties.
Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines: These compounds exhibit antimicrobial and anticancer activities.
1,3,4-Thiadiazoles: Known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.
Uniqueness: 5-Acetamido-2,6-dioxohexahydropyrimidine-4-carboxamide is unique due to its specific structure and the presence of both acetamido and dioxo functional groups. This combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
61212-06-4 |
|---|---|
分子式 |
C7H10N4O4 |
分子量 |
214.18 g/mol |
IUPAC名 |
5-acetamido-2,6-dioxo-1,3-diazinane-4-carboxamide |
InChI |
InChI=1S/C7H10N4O4/c1-2(12)9-4-3(5(8)13)10-7(15)11-6(4)14/h3-4H,1H3,(H2,8,13)(H,9,12)(H2,10,11,14,15) |
InChIキー |
RIYZSHXPIZISHX-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1C(NC(=O)NC1=O)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Methyl-5-[(triphenyl-lambda~5~-phosphanylidene)methyl]-1,2-oxazole](/img/structure/B15212602.png)

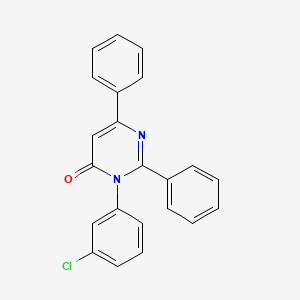


![Imidazo[1,2-a]pyridine, 2-(4-fluorophenyl)-6-(1H-indol-1-yl)-](/img/structure/B15212647.png)
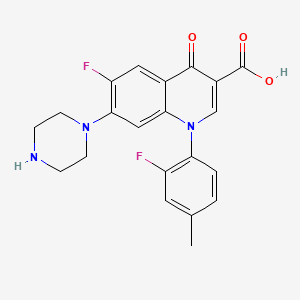
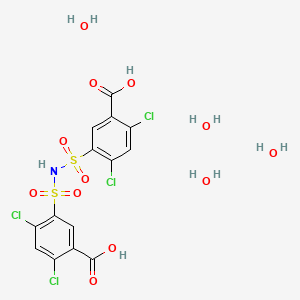
![5-Chloro-2-methyl-6-[(2-phenylethyl)amino]pyrimidin-4(1H)-one](/img/structure/B15212665.png)
